![molecular formula C20H20N6O2 B12177331 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12177331.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
This compound features a benzamide core substituted with a methoxyethyl-modified indole ring at the N-position and a methyltetrazole group at the meta-position of the benzamide. The tetrazole group, a bioisostere for carboxylic acids, may improve metabolic stability and receptor binding.
Properties
Molecular Formula |
C20H20N6O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20N6O2/c1-14-22-23-24-26(14)16-6-3-5-15(13-16)20(27)21-18-7-4-8-19-17(18)9-10-25(19)11-12-28-2/h3-10,13H,11-12H2,1-2H3,(H,21,27) |
InChI Key |
DENCOVKJUHYDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=C4C=CN(C4=CC=C3)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxyethyl group. The tetrazole ring is then synthesized and attached to the indole core. Finally, the benzamide moiety is introduced through an amide coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Core Structure : Simpler benzamide with a hydroxy-dimethyl ethylamine substituent.
- Key Differences : Lacks heterocyclic indole and tetrazole groups. The N,O-bidentate directing group is tailored for metal-catalyzed C–H functionalization, unlike the target compound’s pharmacologically oriented substituents.
- Relevance : Highlights how substituents dictate application (catalysis vs. bioactivity) .
Thiadiazole/Isoxazole Derivatives ()
- Examples : Compounds 6, 8a–c (e.g., N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide).
- Core Structure : Benzamide fused with thiadiazole or isoxazole rings.
- Key Differences : Thiadiazole/isoxazole systems confer rigidity and electronic diversity, whereas the target compound’s indole-tetrazole combination offers distinct hydrogen-bonding and dipole interactions.
- Synthesis : These analogs are synthesized via condensation with active methylene compounds (e.g., acetylacetone), contrasting with the likely coupling strategies for the target compound .
Amino Acid-Linked Benzamides ()
- Examples : Compounds 9–12 (e.g., N-[(2S)-3-(4-butoxyphenyl)-1-oxopropan-2-yl]benzamide).
- Core Structure: Benzamide linked to amino acid-like chains with alkoxy phenyl groups.
- Key Differences : Hydrophobic alkoxy chains (butoxy, pentyloxy) enhance lipophilicity, unlike the target compound’s methoxyethyl group, which balances solubility and membrane permeability.
Psychoactive Thiazole Derivatives (–5)
- Examples : A-836,339 (thiazole-carboxamide) and CUMYL-TsINACA (indazole-carboxamide).
- Core Structure : Heterocyclic cores (thiazole, indazole) with carboxamide substituents.
- Key Differences: These compounds prioritize psychoactivity via cannabinoid receptor modulation, whereas the target compound’s indole-tetrazole system may target different pathways (e.g., kinase inhibition or GPCRs) .
Physicochemical Properties
- Tetrazole vs. Carboxylic Acid Bioisosteres : The methyltetrazole in the target compound avoids ionization at physiological pH, enhancing cell permeability compared to carboxylic acid-containing analogs .
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound notable for its structural features, which include both indole and tetrazole moieties. The molecular formula is , and it has a molecular weight of approximately 376.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. The presence of indole and tetrazole groups suggests potential modulation of molecular targets associated with cancer cell proliferation and viral replication.
Research indicates that this compound may exhibit antiviral , anticancer , and antimicrobial properties. The specific mechanisms through which it operates are still under investigation, but initial studies suggest it may inhibit key enzymes or receptors involved in these processes.
Experimental Findings
Several studies have explored the efficacy of this compound in various biological contexts:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent against certain types of cancer.
- Antiviral Properties : Preliminary findings indicate that this compound may inhibit viral replication, although the specific viruses affected and the mechanisms involved require further elucidation.
Interaction Studies
Interaction studies have shown that this compound can bind to various molecular targets, potentially leading to the inhibition of enzymes critical for biological processes. These studies often involve assessing the compound's effects on specific proteins or receptors in vitro or in vivo, providing insights into its efficacy and safety profile.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds can be useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-[3-(5-Mercapto-1H-tetrazol-1-yl)phenyl]benzamide | Contains a mercapto group instead of methoxyethyl | Focuses on thiol interactions |
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamides | Indole moiety present; different substituents | Explores pyrazole interactions |
4-Methyl-N-(2-hydroxyphenyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide | Hydroxy group instead of methoxyethyl | Investigates phenolic interactions |
The combination of indole and tetrazole moieties in this compound provides distinct chemical properties and biological activities that are not commonly found together in other compounds. This structural diversity may lead to novel therapeutic applications and enhanced interactions with biological targets .
Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of this compound, researchers treated various cancer cell lines with different concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against specific cancer types.
Study 2: Antiviral Activity
Another study focused on the antiviral effects of this compound against a range of viral pathogens. Preliminary results showed that treatment with this compound resulted in reduced viral titers in infected cell cultures, suggesting a potential mechanism involving inhibition of viral replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.